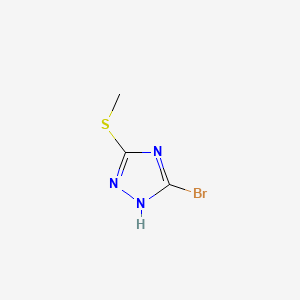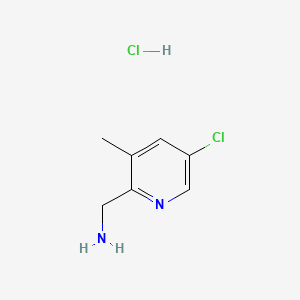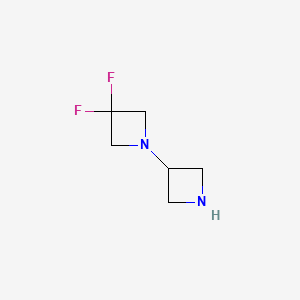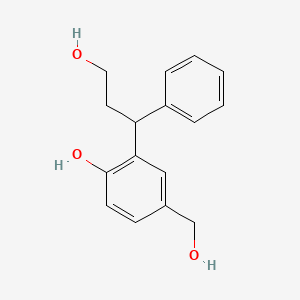
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- is a chemical compound with the molecular formula C16H18O3 . It is also known by other names such as Fesoterodine Impurity 19 and 2-Hydroxy-5-(hydroxymethyl)-gamma-phenyl-benzenepropanol .
Physical And Chemical Properties Analysis
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- has a molecular weight of 258.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
-
Biomass Conversion and Biorefinery
- This field involves the conversion of biomass into fuels, chemicals, and materials .
- The compound is used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
- A mixed solvent system consisting of dimethyl isosorbide (a green solvent obtained from glucose-derived isosorbide) and water worked best in the presence of a suitable organic amine, such as 1,4-diazabicyclo[2.2.2]octane. The yield of methyl 2-(hydroxy(5-(hydroxymethyl)furan-2-yl)methyl)acrylate (MHHMA) reached 63% after 36 h of reaction at RT .
- The results show that the compound can be effectively used in the synthesis of biofuels and renewable chemicals, providing a sustainable alternative to traditional fossil fuels .
-
Phytochemical Research
- This field involves the study of phytochemicals, which are chemicals derived from plants .
- Quercetin and ferulic acid, two phytochemicals that share a common phenolic structure with the compound , have been extensively studied .
- These phytochemicals have several pharmacological properties, including antioxidant and free radical scavenging, anti-cancer, anti-inflammatory, anti-arrhythmic, and vasorelaxant .
- The results of these studies show the potential of these phytochemicals in various therapeutic applications .
-
Chemical Synthesis
- This field involves the synthesis of new chemical compounds .
- 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
- The reaction of phenols with either paraformaldehyde under anhydrous conditions or with aqueous formaldehyde results in formation of both the hydroxymethyl and the bishydroxymethyl derivatives .
- The results of these studies show the potential of these compounds in various synthetic applications .
-
Material Science
- This field involves the design and discovery of new materials .
- 2-hydroxy-5-(hydroxymethyl)benzaldehyde is used in the synthesis of various materials .
- The compound is used in the synthesis of various materials, including polymers and resins .
- The results of these studies show the potential of this compound in various material science applications .
-
Pharmaceutical Research
- This field involves the discovery and development of new drugs .
- 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
- These compounds are of interest as potentially useful intermediates for mild oxidation with pyridinium chlorochromate, to form the corresponding aldehydes .
- The results of these studies show the potential of these compounds in various pharmaceutical applications .
-
Industrial Applications
- This field involves the use of chemicals in various industrial processes .
- 2-hydroxy-5-(hydroxymethyl)benzaldehyde is used in the synthesis of various industrial chemicals .
- The compound is used in the synthesis of various materials, including polymers and resins .
- The results of these studies show the potential of this compound in various industrial applications .
Propriétés
IUPAC Name |
4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWTWKNWQIGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
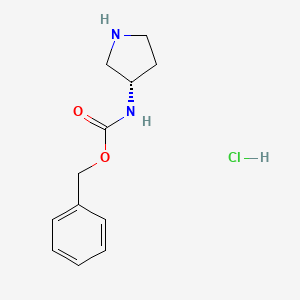
![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)
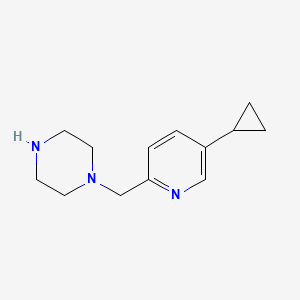
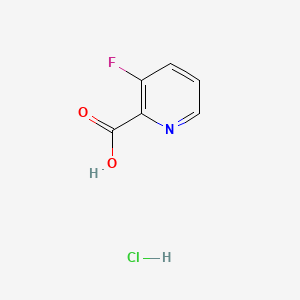
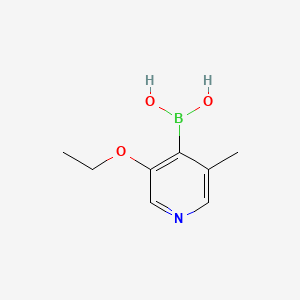
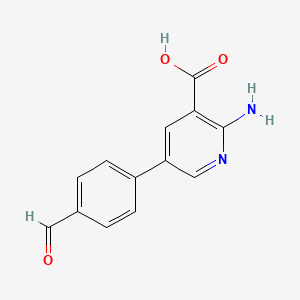
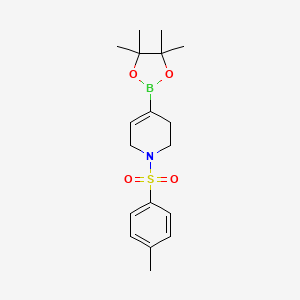
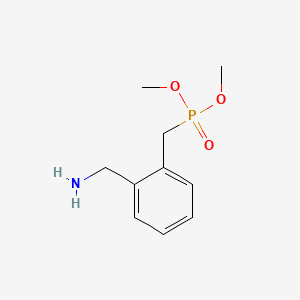
![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)
